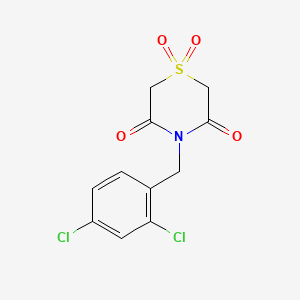

![molecular formula C21H23N5O4S B2822801 N,N-二甲基-4-(4-(吡唑并[1,5-a]吡啶-3-甲酰)哌嗪-1-甲酰)苯磺酰胺 CAS No. 1396872-99-3](/img/structure/B2822801.png)

N,N-二甲基-4-(4-(吡唑并[1,5-a]吡啶-3-甲酰)哌嗪-1-甲酰)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

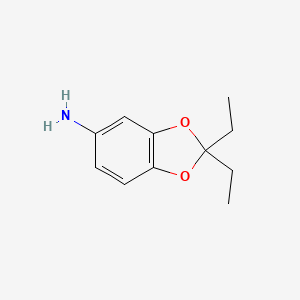

“N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic heterocyclic compound and a purine analogue . This core forms the central part of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively studied. A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core. Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The compound forms yellow crystals with a melting point of 196–198°C . The IR spectrum shows absorption bands at 1637 (C=N), 3200 (CN), 3343, 3410 (NH2) cm−1 . The 1H NMR spectrum shows various signals corresponding to different types of hydrogen atoms in the molecule .科学研究应用

布朗斯特酸介导的环化-脱氢磺酰化/还原序列

开发了一种高效的合成方法来制备各种 N-(芳基乙基)哌嗪-2,6-二酮,它们通过酰亚胺羰基活化策略转化为药用吡啶并吡嗪或吡嗪异喹啉,证明了该化合物在药物合成中的用途 (Rao & Ramanathan, 2017)。

包含 1,3,5-三嗪基序的磺酰胺

一项关于包含 1,3,5-三嗪部分的苯磺酰胺的研究检查了它们的抗氧化和酶抑制活性,显示出中等的抗氧化特性和对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶的显着抑制作用,与阿尔茨海默病和帕金森病等疾病相关 (Lolak 等人,2020)。

碳酸酐酶抑制剂

包含吡咯、吡咯并嘧啶和稠合吡咯并嘧啶部分的新型苯磺酰胺显示出作为碳酸酐酶同工型的抑制剂的有效活性,对癌症治疗具有影响 (Ghorab 等人,2014)。

抗菌和抗真菌活性

合成了带有苯磺酰胺部分的新型吡唑啉和吡唑衍生物,显示出对各种生物的显着抗菌活性,表明它们具有作为抗菌剂的潜力 (Hassan, 2013)。

新型双(吡唑-苯并呋喃)杂化物

本研究制备了新型双(吡唑-苯并呋喃)杂化物,显示出有效的抗菌功效和生物膜抑制活性,以及 MurB 酶抑制活性,表明它们在开发新型抗菌剂方面的潜力 (Mekky & Sanad, 2020)。

作为抑制剂的包含 1,3,5-三嗪基序的脲基苯磺酰胺

合成了一系列包含 1,3,5-三嗪基序的脲基苯磺酰胺,并测试了它们作为碳酸酐酶抑制剂的效率,证明了其高选择性和效力,特别是对与癌症相关的同工型 (Lolak 等人,2019)。

未来方向

属性

IUPAC Name |

N,N-dimethyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDMGABUEHNUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)

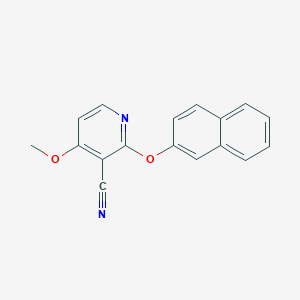

![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)

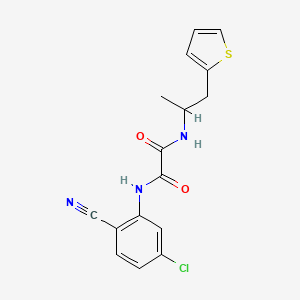

![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)

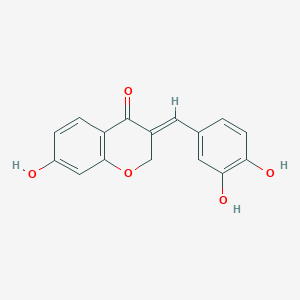

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)

![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2822730.png)